molecular formula C10H9IO B14075937 5-Iodo-2-tetralone

5-Iodo-2-tetralone

Cat. No.: B14075937
M. Wt: 272.08 g/mol
InChI Key: XIRJTYLQODKKOW-UHFFFAOYSA-N
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Description

5-Iodo-2-tetralone is an organic compound with the molecular formula C10H9IO. It is a derivative of tetralone, where an iodine atom is substituted at the 5th position of the tetralone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-tetralone typically involves the iodination of 2-tetralone. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-tetralone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Iodo-2-tetralone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Iodo-2-tetralone involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the carbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives. These interactions can modulate biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-tetralone is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and industrial chemicals .

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

5-iodo-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H9IO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2

InChI Key

XIRJTYLQODKKOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2I

Origin of Product

United States

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